

# Fasiglifam in Glycemic Control: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |  |  |  |
|----------------------|------------------------|-----------|--|--|--|
| Compound Name:       | Fasiglifam hemihydrate |           |  |  |  |
| Cat. No.:            | B595586                | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

Fasiglifam (TAK-875), a selective G protein-coupled receptor 40 (GPR40) agonist, was developed for the treatment of type 2 diabetes mellitus (T2DM). It enhances glucose-dependent insulin secretion, offering a novel mechanism for glycemic control. Despite promising efficacy, the clinical development of fasiglifam was terminated due to concerns regarding liver safety.[1][2] This guide provides a comprehensive comparison of fasiglifam's glycemic control efficacy with other established oral antidiabetic agents, supported by data from key clinical trials.

### **Comparative Efficacy in Glycemic Control**

Clinical trial data demonstrate that fasiglifam significantly improves glycemic parameters in patients with T2DM. The following tables summarize the key findings from phase III clinical trials of fasiglifam and compare them with data from trials of a sulfonylurea (glimepiride) and a dipeptidyl peptidase-4 (DPP-4) inhibitor (sitagliptin).

#### **Table 1: Change in HbA1c from Baseline**



| Treatmen<br>t | Dosage   | Study<br>Duration | Mean<br>Baseline<br>HbA1c<br>(%) | Mean<br>Change<br>from<br>Baseline<br>(%) | Placebo-<br>Corrected<br>Change<br>(%) | Referenc<br>e |
|---------------|----------|-------------------|----------------------------------|-------------------------------------------|----------------------------------------|---------------|
| Fasiglifam    | 25 mg    | 24 weeks          | ~8.1                             | -0.57                                     | -0.73                                  | [1][2]        |
| 50 mg         | 24 weeks | ~8.1              | -0.83                            | -0.99                                     | [1][2]                                 |               |
| Glimepiride   | 1-8 mg   | 10 weeks          | Not<br>Specified                 | -1.4 (vs.<br>placebo)                     | -1.4                                   | [3]           |
| 1-8 mg        | 14 weeks | ~8.5              | -1.2 to -1.9                     | Not<br>Applicable                         | [3]                                    |               |
| Sitagliptin   | 100 mg   | 24 weeks          | ~8.0                             | -0.79                                     | -0.79                                  | [4]           |

Table 2: Change in Fasting Plasma Glucose (FPG) from

**Baseline** 

| Treatmen<br>t | Dosage   | Study<br>Duration | Mean<br>Baseline<br>FPG<br>(mmol/L) | Mean<br>Change<br>from<br>Baseline<br>(mmol/L) | Placebo-<br>Corrected<br>Change<br>(mmol/L) | Referenc<br>e |
|---------------|----------|-------------------|-------------------------------------|------------------------------------------------|---------------------------------------------|---------------|
| Fasiglifam    | 25 mg    | 24 weeks          | ~9.4                                | -1.40                                          | -1.23                                       | [2]           |
| 50 mg         | 24 weeks | ~9.4              | -1.41                               | -1.24                                          | [2]                                         |               |
| Glimepiride   | 1-8 mg   | 10 weeks          | Not<br>Specified                    | -2.6 (vs.<br>placebo)                          | -2.6                                        | [3]           |
| Sitagliptin   | 100 mg   | 24 weeks          | ~10.1                               | -1.0                                           | -1.0                                        | [4]           |

**Table 3: Proportion of Patients Achieving HbA1c <7.0%** 



| Treatment   | Dosage   | Study Duration | Percentage of Patients Achieving Target | Reference |
|-------------|----------|----------------|-----------------------------------------|-----------|
| Fasiglifam  | 25 mg    | 24 weeks       | 30.2%                                   | [1][2]    |
| 50 mg       | 24 weeks | 54.8%          | [1][2]                                  |           |
| Glimepiride | 1-8 mg   | 10 weeks       | 69% (HbA1c<br><7.2%)                    | [3]       |
| Sitagliptin | 100 mg   | 24 weeks       | ~47%                                    | [5]       |

### **Experimental Protocols**

The data presented above are derived from randomized, double-blind, placebo-controlled phase III clinical trials. Below are the generalized methodologies for the key studies cited.

#### Fasiglifam Phase III Trial Methodology

- Objective: To assess the efficacy and safety of fasiglifam monotherapy in patients with type 2 diabetes inadequately controlled with diet and exercise.[1][3]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][3]
- Patient Population: Adults with T2DM and a baseline HbA1c between 7.0% and 10.5%.[3]
- Intervention: Patients were randomized to receive once-daily oral doses of fasiglifam (25 mg or 50 mg) or placebo for 24 weeks.[1]
- Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.[1][3]
- Secondary Efficacy Endpoints: Change from baseline in fasting plasma glucose, and the proportion of patients achieving an HbA1c target of <7.0%.[1][2]</li>

## Glimepiride Clinical Trial Methodology (General)



- Objective: To evaluate the efficacy and safety of glimepiride monotherapy in patients with type 2 diabetes.
- Study Design: Typically multicenter, randomized, double-blind, placebo-controlled trials.[3]
- Patient Population: Adults with T2DM who are not adequately controlled by diet and exercise alone.
- Intervention: Patients receive glimepiride (with doses ranging from 1 mg to 8 mg daily) or placebo.[3]
- Primary Efficacy Endpoint: Change in HbA1c from baseline.[3]
- Secondary Efficacy Endpoints: Changes in fasting and postprandial plasma glucose.[3][6]

#### **Sitagliptin Monotherapy Trial Methodology**

- Objective: To assess the efficacy and safety of sitagliptin monotherapy in patients with type 2 diabetes with inadequate glycemic control on diet and exercise.[4]
- Study Design: A randomized, double-blind, placebo-controlled study.[4]
- Patient Population: Patients with T2DM and a baseline HbA1c typically between 7.0% and 10.0%.
- Intervention: Patients were randomized to receive sitagliptin (commonly 100 mg once daily)
   or placebo for a duration of 24 weeks.[4]
- Primary Efficacy Endpoint: Change from baseline in HbA1c.[4]
- Secondary Efficacy Endpoints: Changes in fasting plasma glucose and 2-hour postprandial glucose.[4]

# Signaling Pathway and Experimental Workflow GPR40 Signaling Pathway

Fasiglifam exerts its effects by activating GPR40, a receptor for free fatty acids, which is highly expressed in pancreatic  $\beta$ -cells.[7] The activation of GPR40 by an agonist like fasiglifam



initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]
- 2. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glimepiride: evidence-based facts, trends, and observations PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Sitagliptin Add-On Can Help Lower HbA1c Levels | MDedge [mdedge.com]
- 6. dwl clicks [fda.gov.tw]
- 7. Free fatty acid receptor 1 Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Fasiglifam in Glycemic Control: A Comparative Analysis
  of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b595586#fasiglifam-clinical-trial-data-on-glycemiccontrol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com